4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC16372334
Molecular Formula: C15H15Cl2NO3S
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2NO3S |
|---|---|
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 4,5-dichloro-N-[(4-methoxyphenyl)methyl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H15Cl2NO3S/c1-10-7-13(16)14(17)8-15(10)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |
| Standard InChI Key | DYWZXYRXXVCLKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl)Cl |
Introduction
4,5-Dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its unique chemical structure and potential biological activities. The compound features a molecular formula of C15H15Cl2NO3S and a molecular weight of 360.3 g/mol . Its structure includes two chlorine atoms and a methoxybenzyl group attached to a 2-methylbenzenesulfonamide backbone, which contributes to its distinct chemical properties and biological potential.
Biological Activities
Research on 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide has focused on its antimicrobial and anti-inflammatory properties. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for further exploration in drug development.
Synthesis and Applications
The synthesis of 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide generally involves several key steps that can be optimized for efficiency and yield in industrial applications. This compound has several applications across various fields, including pharmaceuticals, agriculture, and industrial processes, due to its unique combination of substituents.
Structural Similarities and Differences
Several compounds share structural similarities with 4,5-dichloro-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide. Notable examples include:
| Compound Name | Key Differences |
|---|---|
| 4,5-Dichloro-N-cyclopentyl-2-methylbenzenesulfonamide | Lacks the methoxybenzyl group |
| 4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide | Contains a methoxyethyl group instead of methoxybenzyl |
| N-(4-methoxybenzyl)-2-methylbenzenesulfonamide | Lacks chlorine atoms |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume